Praziquantel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.81e-01 g/L

Synonyms

Canonical SMILES

Drug of Choice

Praziquantel remains the mainstay of schistosomiasis treatment due to its high efficacy, safety profile, and ease of administration []. Research has played a crucial role in establishing praziquantel's dominance. Studies have compared its effectiveness to older medications, highlighting its superior tolerability and broader spectrum of activity against different Schistosoma species [].

Understanding Mechanism of Action

Despite its widespread use, the exact mechanism by which praziquantel kills schistosomes remains under investigation. Research continues to explore its impact on the parasite's physiology, with a focus on its influence on calcium channels and other cellular processes []. A more comprehensive understanding of praziquantel's mechanism could lead to the development of new drugs with similar effectiveness.

Combating Potential Resistance

A significant concern in schistosomiasis control programs is the emergence of praziquantel resistance. Researchers are actively investigating this possibility. Studies are conducted on parasite isolates from endemic areas to monitor susceptibility to praziquantel and identify potential resistance markers []. Early detection and mitigation strategies are crucial to ensure the drug's continued effectiveness.

Combination Therapy

Research is exploring the potential benefits of combining praziquantel with other drugs to improve treatment outcomes. For instance, studies are investigating the use of praziquantel alongside drugs effective against juvenile schistosomes, a stage not targeted by praziquantel alone []. This approach could offer more comprehensive parasite eradication.

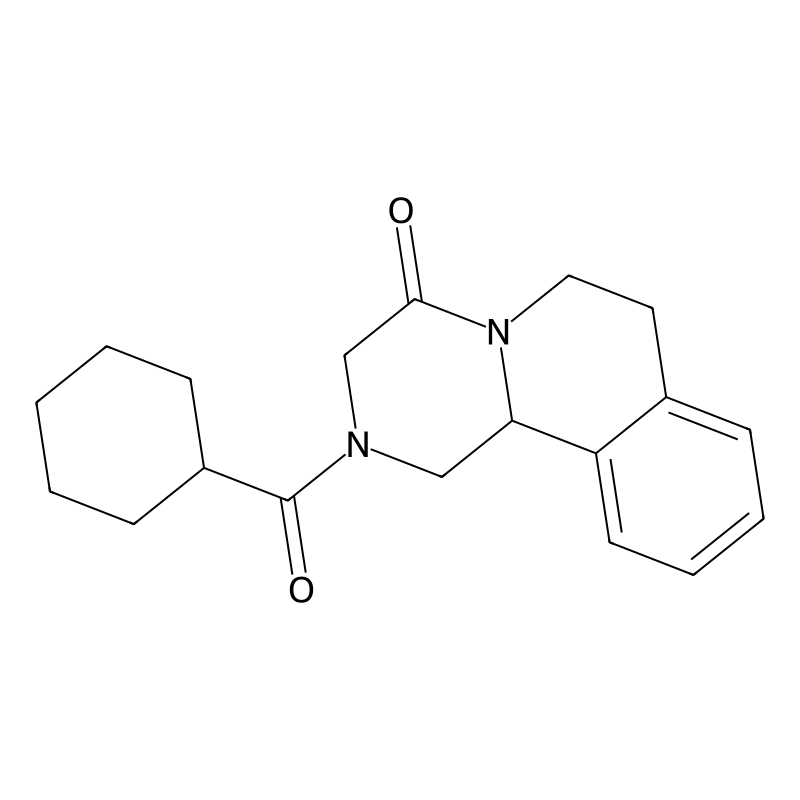

Praziquantel is an anthelmintic medication primarily used to treat various parasitic infections, particularly schistosomiasis, liver flukes, and cysticercosis. Its chemical formula is C₁₉H₂₄N₂O₂, and it has a molar mass of 312.413 g/mol. The compound is classified as a pyrazino-isoquinoline derivative and is known for its broad-spectrum activity against trematodes (flukes) and cestodes (tapeworms) . Praziquantel is marketed under various brand names, including Biltricide.

The exact mechanism of Praziquantel's antiparasitic effect is still under investigation. The leading theory suggests it increases calcium ion permeability in the parasite's muscle cells, leading to severe muscle contractions, paralysis, and ultimately, death of the parasite []. This mechanism allows the body's immune system to remove the dead worms.

Praziquantel is generally well-tolerated, but side effects like nausea, abdominal pain, and dizziness can occur. It's essential to note:

- Dosage Dependence: Toxicity increases with higher doses.

- Pregnancy and Lactation: Use with caution due to limited data on safety in these populations.

The mechanism of action of praziquantel is not fully understood, but it is believed to involve several key processes:

- Calcium Ion Permeability: Praziquantel increases the permeability of the membranes of schistosome cells towards calcium ions. This leads to muscle contraction and paralysis of the parasites .

- Tegument Disruption: The drug may also cause damage to the tegument (outer layer) of the parasites, facilitating their dislodgement from the host's tissues .

- Adenosine Uptake Interference: Another proposed mechanism involves interference with adenosine uptake in worms, which could contribute to its therapeutic effects .

Praziquantel is widely used in both human and veterinary medicine:

- Human Medicine: It is primarily used for treating schistosomiasis and other helminthic infections such as cysticercosis and clonorchiasis .

- Veterinary Medicine: The drug also finds applications in treating parasitic infections in animals .

Praziquantel interacts with various drugs and substances due to its metabolism via the cytochrome P450 enzyme system. Notable interactions include:

- Inhibitors: Drugs like cimetidine and ketoconazole can increase praziquantel levels by inhibiting its metabolism.

- Inducers: Rifampin can decrease praziquantel levels by inducing its metabolism .

Several compounds share structural or functional similarities with praziquantel. Here are some notable examples:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Albendazole | Benzimidazole | Treatment of nematode infections | Broad-spectrum anthelmintic; inhibits glucose uptake in parasites |

| Mebendazole | Benzimidazole | Treatment of intestinal worms | Inhibits microtubule formation in parasites |

| Niclosamide | Salicylanilide | Treatment of tapeworm infections | Disrupts oxidative phosphorylation in parasites |

| Levamisole | Imidazothiazole | Anthelmintic for nematodes | Stimulates immune response in hosts |

Uniqueness of Praziquantel

Praziquantel stands out due to its unique mechanism involving calcium ion permeability and its effectiveness against both trematodes and cestodes, making it a versatile treatment option in parasitology . Unlike other anthelmintics that target specific types of worms, praziquantel's broad-spectrum activity allows for effective treatment across various parasitic infections.

The original synthesis of praziquantel was developed by Merck and remains one of the most widely used industrial processes for the large-scale production of this essential anthelmintic drug [1] [2]. The Merck approach employs a five-step synthesis pathway that begins with the readily available isoquinoline core as the starting material [1].

The synthetic sequence commences with the Reissert reaction of isoquinoline, where isoquinoline reacts with potassium cyanide and cyclohexanecarbonyl chloride to generate a Reissert compound intermediate [1] [3]. This reaction represents a critical step that defines the overall efficiency of the process. Following the formation of the Reissert compound, the intermediate undergoes high-pressure catalytic hydrogenation to generate an amine intermediate [1]. This hydrogenation step requires exceptionally high pressures of 70 atmospheres and elevated temperatures of 90 degrees Celsius, utilizing nickel catalysts [1] [3].

The subsequent acylation of the amine intermediate with chloroacetyl chloride, followed by a base-catalyzed cyclization reaction, results in the formation of the target compound praziquantel [1]. The cyclization step involves the use of triethylamine as a base to facilitate the ring-closing reaction that forms the characteristic pyrazinoisoquinoline structure.

The merit of the Merck approach lies in its utilization of inexpensive and readily available raw materials, which contributes to the economic viability of large-scale production [1]. For this reason, this methodology is still widely employed for the commercial manufacture of praziquantel, particularly in Asian production facilities located in China and Korea [3]. However, the process presents significant environmental challenges due to the use of large quantities of toxic potassium cyanide, which creates substantial cyanide waste that poses environmental disposal problems [3] [4].

Reissert Reaction in Praziquantel Synthesis

The Reissert reaction serves as the cornerstone of the original Merck synthesis pathway and represents one of the most critical transformations in traditional praziquantel production [1] [3]. This reaction involves the treatment of isoquinoline with potassium cyanide in the presence of an acid chloride, specifically cyclohexanecarbonyl chloride, to form the characteristic Reissert compound intermediate [3].

The mechanism of the Reissert reaction proceeds through the initial nucleophilic attack of the cyanide ion on the electrophilic isoquinoline nitrogen, followed by acylation with the acid chloride. This transformation introduces both the cyanide functionality and the cyclohexanecarbonyl group in a single step, establishing the carbon framework that will ultimately form the pyrazinoisoquinoline core of praziquantel [3].

Despite its effectiveness in establishing the required molecular framework, the Reissert reaction presents several significant limitations. First, the reaction can only be carried out with a restricted number of acid chlorides, limiting the structural diversity that can be achieved through this approach [1]. Second, the reaction requires the use of large excess quantities of toxic potassium cyanide, creating substantial environmental and safety concerns [3] [4].

The environmental implications of the Reissert reaction cannot be overstated. Industrial production using this methodology generates large volumes of cyanide waste, and incidents involving spills of cyanide waste have resulted in severe environmental pollution, killing aquatic life in rivers for many kilometers downstream [3]. These environmental concerns have driven the search for alternative synthetic approaches that avoid the use of toxic cyanide reagents.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis has emerged as an innovative and environmentally friendly approach for the preparation of various solid forms of praziquantel, offering unique advantages in terms of solvent reduction and energy efficiency [5] [6] [7]. These approaches utilize mechanical energy to drive chemical transformations, often eliminating the need for large volumes of organic solvents.

The mechanochemical preparation of praziquantel hemihydrate represents a particularly well-studied example of this approach [5]. The synthesis is performed using a vibrational mill equipped with zirconium oxide jars containing zirconia balls. A two-step mechanochemical method has been developed for the preparation of praziquantel hemihydrate starting from commercial praziquantel Form A [5]. Initially, 436 milligrams of praziquantel Form A is milled under neat conditions for 30 minutes at 25 hertz. Subsequently, the product obtained by neat grinding is processed for one hour at 25 hertz in the presence of an equimolar amount of water corresponding to 22 microliters [5].

Alternative mechanochemical approaches have been developed using praziquantel Form B as the starting material. When Form B is employed, praziquantel hemihydrate can be obtained through a one-step mechanochemical process. Specifically, 436 milligrams of anhydrous Form B and an equimolar amount of water are ground for 60 minutes at 25 hertz in a zirconia jar [5].

The mechanochemical synthesis of praziquantel solvates has also been extensively investigated. Using a Retsch vibrational mill MM200, praziquantel can be processed with various liquid additives to form new solvated phases [7]. The grinding experiments involve accurately weighing 200 milligrams of praziquantel Form A and shaking for 30 minutes at 25 hertz in the presence of suitable liquids ranging between 10 and 100 microliters [7].

These mechanochemical approaches offer several advantages over traditional solution-based methods, including reduced solvent consumption, enhanced mixing efficiency, and the ability to access solid forms that may be difficult to obtain through conventional crystallization techniques [5] [7].

One-pot Synthetic Methods

One-pot synthetic methodologies have gained significant attention in praziquantel synthesis due to their potential for improved atom economy, reduced waste generation, and enhanced process efficiency [8] [9] [10]. These approaches aim to combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps.

A notable one-pot approach involves the use of beta-phenethylamine as the initial raw material through a sequence of condensation, substitution, acylation, oxidation, and cyclization reactions [11]. This method includes obtaining the target product praziquantel through a condensation reaction with chloroacetyl chloride, a substitution reaction with ethanolamine, and an acylation reaction with cyclohexanecarbonyl chloride, followed by oxidation and cyclization reactions [11]. The method is characterized by reasonable and simple technological design, moderate reaction conditions, and environmental friendliness [11].

Another sophisticated one-pot methodology incorporates a condensation reaction between chloroacetaldehyde dimethyl acetal and an ammonia aqueous solution to generate aminoacetaldehyde dimethyl acetal, followed by condensation of beta-phenylethylamine and chloroacetyl chloride to generate an intermediate, condensation of this intermediate with aminoacetaldehyde dimethyl acetal to generate a second intermediate, cyclization in the presence of an acidic catalyst, and finally acylation using cyclohexanecarbonyl acid chloride under basic conditions [8].

Flow chemistry represents an advanced one-pot approach that has shown particular promise for praziquantel synthesis [10]. The multi-step flow synthesis employs continuous processing where intermediates remain in solution phase before passing directly into the next phase of the chemical reaction [10]. This approach minimizes open handling, reduces exposure of starting materials and intermediates to the environment, and significantly reduces reaction time from days to hours [10]. The process achieves high yields with 95 percent yield and 99.5 percent high-performance liquid chromatography purity [10].

Enantioselective Synthesis of Levo-praziquantel

The development of enantioselective synthetic routes for levo-praziquantel has become increasingly important due to the superior therapeutic profile of the R-enantiomer compared to the racemic mixture [12] [13] [14]. Levo-praziquantel exhibits enhanced bioavailability, reduced side effects, and elimination of the bitter taste associated with the inactive S-enantiomer [13] [14].

Two primary pathways have been developed for the preparation of levo-praziquantel, involving three to four-step processes that incorporate mechanochemical asymmetric aza-Henry reactions, acylation reactions, hydrogenation reactions, chiral resolution, and solvent-free acylation-ring closing reactions [12]. The key intermediate, R-1-aminomethyl tetrahydroisoquinoline, can be obtained either by chiral resolution with rational reuse of the S-isomer or by mechanochemical enantioselective synthesis that avoids the use of bulky toxic solvents [12].

Asymmetric transfer hydrogenation according to the Noyori protocol represents another approach for enantioselective synthesis [8]. The reduction of prochiral imine affords the desired product in 62 percent enantiomeric excess, but a single crystallization leads to enantiomeric purity of 98 percent [8].

Enzymatic approaches have also been investigated for the preparation of optically pure R-praziquantel. These methods take advantage of the high stereoselectivity, site selectivity, and region selectivity of enzymes to achieve dynamic kinetic resolution of enantiomers from synthesized racemates [8]. The enzymatic approach results in optically pure, chiral R-praziquantel through conventional organic chemical reactions with higher yields [8].

Green Chemistry Applications in Production

Green chemistry principles have increasingly been applied to praziquantel synthesis to address environmental concerns and improve the sustainability of production processes [15] [16]. The implementation of green chemistry approaches focuses on waste minimization, atom economy, use of renewable feedstocks, and reduced toxicity throughout the manufacturing process.

The Ugi multicomponent reaction represents a significant green chemistry advancement in praziquantel synthesis [3] [9] [17]. This approach eliminates the use of toxic potassium cyanide required in the traditional Reissert reaction, replacing it with a more environmentally benign multicomponent transformation [3] [17]. The Ugi four-component reaction utilizes readily available starting materials including aminoacetaldehyde dimethyl acetal, formaldehyde, phenethyl formamide, and cyclohexanecarboxylic acid [17].

The reaction sequence comprises a short synthetic route from readily available bulk starting materials, employing high-yielding formylation of phenethylamine with ethyl formate to achieve N-phenethylformamide in 99 percent yield [17]. The N-phenethylformamide reacts with triphosgene, which subsequently reacts with paraformaldehyde, aminoacetaldehyde dimethyl acetal, and cyclohexylcarboxylic acid in an Ugi four-component reaction to produce the advanced precursor in 41 percent yield [17]. The sequence is atom economic, yielding only water and two equivalents of methanol as side products [17].

Mechanochemical approaches also align with green chemistry principles by significantly reducing solvent consumption and eliminating the need for large volumes of organic solvents [5] [7]. These methods utilize mechanical energy to drive chemical transformations, often achieving comparable or superior yields while minimizing environmental impact [5] [7].

Flow chemistry applications in praziquantel synthesis demonstrate several green chemistry advantages, including reduced solvent load, decreased waste and effluent generation, and enhanced process efficiency [10]. The continuous nature of flow processes eliminates the accumulation of intermediates and reduces the overall environmental footprint of the manufacturing process [10].

Industrial Scale Synthesis Considerations

Industrial scale synthesis of praziquantel requires careful consideration of multiple factors including cost effectiveness, environmental impact, scalability, and regulatory compliance [18] [19] [20]. The current global demand for praziquantel is substantial, with an estimated 100 tons required annually for the treatment of millions of people affected by schistosomiasis [4].

Cost considerations play a crucial role in industrial production decisions. The average delivery cost of praziquantel treatment has been typically assumed to be between 0.20 to 0.50 United States dollars per treatment [18]. The cost of praziquantel tablets has decreased significantly over time, with a 600-milligram tablet that cost one dollar in 1980 now costing approximately seven cents [19]. This dramatic cost reduction has been achieved through the development of generic production methods and the establishment of manufacturing facilities in countries with lower production costs, particularly Korea and China [19].

Manufacturing scalability represents another critical consideration for industrial production. The original Merck process, despite its environmental drawbacks, remains attractive for large-scale production due to its use of inexpensive and readily available raw materials [1]. However, the environmental liabilities associated with cyanide waste disposal have prompted industry efforts to develop alternative large-scale synthesis routes [3].

Process optimization for industrial scale synthesis focuses on maximizing yield while minimizing production costs and environmental impact. Advanced synthetic approaches such as flow chemistry offer advantages for industrial implementation, including smaller equipment footprint, energy efficiency, and reduced downstream processing requirements [10]. The continuous nature of flow processes enables better control of reaction parameters and improved product consistency [10].

Quality control and regulatory compliance considerations are paramount in industrial praziquantel production. The drug must meet stringent pharmaceutical quality standards established by regulatory agencies worldwide. Manufacturing processes must incorporate robust analytical testing protocols to ensure product purity, potency, and safety [21].

Environmental compliance represents an increasingly important factor in industrial synthesis planning. The pharmaceutical industry faces growing pressure to minimize environmental impact through the implementation of green chemistry principles and sustainable manufacturing practices. This has led to increased interest in alternative synthetic routes that avoid the use of toxic reagents and minimize waste generation [16].

Supply chain considerations also influence industrial scale synthesis decisions. The availability and cost of starting materials, intermediates, and reagents can significantly impact the overall economics of production. Manufacturers must ensure reliable access to high-quality raw materials while maintaining cost competitiveness in the global market [19].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.5

Appearance

Melting Point

136 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 85 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 83 of 85 companies with hazard statement code(s):;

H302 (12.05%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (90.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Praziquantel is a pyrazinoisoquinoline derivative with anthelminthic property. Praziquantel increases the permeability of the tegument of susceptible worms, resulting in an influx and increase in intra-tegumental calcium leading to rapid contractions and paralysis of the worm's musculature through a subsequent increase in levels of calcium in the sarcoplasmic reticulum. In addition, vacuolization of the tegumental syncytium and blebbing results in tegument disintegration, leads to antigen exposure and elicit host defense responses to the worm. The result is the formation of granulomas and phagocytosis.

MeSH Pharmacological Classification

ATC Code

QP52AA51

P - Antiparasitic products, insecticides and repellents

P02 - Anthelmintics

P02B - Antitrematodals

P02BA - Quinoline derivatives and related substances

P02BA01 - Praziquantel

Mechanism of Action

Pictograms

Irritant

Other CAS

55268-74-1

57452-31-0

Absorption Distribution and Excretion

Approximately 80% of an oral dose of praziquantel is excreted in the kidneys, almost exclusively (greater than 99%) in the form of praziquantel metabolites.

Following a single oral dose of 40 mg/kg of praziquantel in healthy volunteers, the volume of distribution was estimated to be 7695 ± 2716 L.

Following a single oral dose of 40 mg/kg of praziquantel in healthy volunteers, the clearance was estimated to be 11.4 ± 2.8 L/kg/h.

Metabolism Metabolites

Wikipedia

Cidofovi

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Schistosomiasis: a rare cause of gastrointestinal bleeding

Julia Lim, Shweta Sharma, Damian DowlingPMID: 34250605 DOI: 10.5694/mja2.51169

Abstract

[Vulva bilharzia in a 10-year-old girl living in Kirane-Mali: a case report]

Bakary Sayon Kéita, Tiémoko Sogodogo, Drissa Goïta, Ousmane Diawara, Djibril Doucouré, Madou Traoré, Sidy Sangaré, Mamadou Sayon Kéita, Manifa Théra, Sounkalo DaoPMID: 34178230 DOI: 10.11604/pamj.2021.39.2.28693

Abstract

Genital schistosomiasis is mainly located in the neck of the uterus and the vagina, less frequently on the vulva, the fallopian tubes and ovaries and rarely in the body of the uterus. We here report the case of a 10-year-old girl admitted with a swelling on the vulva in whom histological examination showed cutaneous schistosomiasis due to Schistosoma haematobium. Outcome was favorable with a single 40 mg/kg mg dose of praziquantel, with tumor regression.The praziquantel in preschoolers (PIP) trial: study protocol for a phase II PK/PD-driven randomised controlled trial of praziquantel in children under 4 years of age

Emily L Webb, Andrew Edielu, Hannah W Wu, Narcis B Kabatereine, Edridah M Tukahebwa, Alfred Mubangizi, Moses Adriko, Alison M Elliott, William W Hope, Patrice A Mawa, Jennifer F Friedman, Amaya L BustinduyPMID: 34488846 DOI: 10.1186/s13063-021-05558-1

Abstract

Over 200 million individuals worldwide are infected with Schistosoma species, with over half of infections occurring in children. Many children experience first infections early in life and this impacts their growth and development; however praziquantel (PZQ), the drug used worldwide for the treatment of schistosomiasis, only has regulatory approval among adults and children over the age of four, although it is frequently used "off label" in endemic settings. Furthermore, pharmacokinetic/pharmacodynamics (PK/PD) evidence suggests the standard PZQ dose of 40 mg/kg is insufficient in preschool-aged children (PSAC). Our goal is to understand the best approaches to optimising the treatment of PSAC with intestinal schistosomiasis.We will conduct a randomised, controlled phase II trial in a Schistosoma mansoni endemic region of Uganda and a Schistosoma japonicum endemic region of the Philippines. Six hundred children, 300 in each setting, aged 12-47 months with Schistosoma infection will be randomised in a 1:1:1:1 ratio to receive either (1) 40 mg/kg PZQ at baseline and placebo at 6 months, (2) 40 mg/kg PZQ at baseline and 40 mg/kg PZQ at 6 months, (3) 80 mg/kg PZQ at baseline and placebo at 6 months, or (4) 80 mg/kg PZQ at baseline and 80 mg/kg PZQ at 6 months. Following baseline treatment, children will be followed up for 12 months. The co-primary outcomes will be cure rate and egg reduction rate at 4 weeks. Secondary outcomes include drug efficacy assessed by novel antigenic endpoints at 4 weeks, actively collected adverse events and toxicity for 12 h post-treatment, morbidity and nutritional outcomes at 6 and 12 months, biomarkers of inflammation and environmental enteropathy and PZQ PK/PD parameters.

The trial will provide valuable information on the safety and efficacy of the 80 mg/kg PZQ dose in PSAC, and on the impact of six-monthly versus annual treatment, in this vulnerable age group.

ClinicalTrials.gov

. Registered on 21 Aug 2018.

Subarachnoid racemose neurocysticercosis with cerebellar involvement: an old friend in an infrequent location?

Diana Maritza Parra-Cárdenas, María Teresa Vargas-Cuervo, Jorge Armando Montejo-Coy, Carlos Mauricio Calderon-Vargas, Diego Fernando Severiche-BuenoPMID: 34161549 DOI: 10.1590/S1678-9946202163043

Abstract

Taenia solium is the most common parasitic infection of the central nervous system and it can cause parenchymal or extra-parenchymal lesions. Subarachnoid cysticercosis is a type of extra-parenchymal infection in which the prevalence is not known and racemose NC with cerebellar involvement has been rarely reported. The diagnosis is challenging because of its similarity to other infectious diseases or to subarachnoid involvement of systemic malignancies. Treatment usually requires cysticide drugs, however, there are no randomized studies concerning the anti-parasitic treatment in subarachnoid NC. We present a case of racemose NC in the cerebellar hemisphere to draw attention to this pathology, endemic in many parts of the world; and highlight all the current gaps in our understanding of this entity.Investigation on the uptake of ciprofloxacin, chloramphenicol and praziquantel by button mushrooms

Julia Schildt, Max Rüdiger, Annemarie Richter, David M Schumacher, Corinna KürbisPMID: 34087715 DOI: 10.1016/j.foodchem.2021.130092

Abstract

Button mushrooms are widely produced edible basidiomycetes. Commercially, they are cultivated on substrates containing fermented horse manure and chicken feces. Since pharmacologically active substances (PAS) might be introduced into the food chain via animal treatment, their residues may be present in manure used for mushroom growth. Previous studies in plants have demonstrated an uptake of PAS from the agricultural environment. The present study was performed to investigate the presence of PAS in button mushrooms. For analysis, a multi-analyte method for the detection of 21 selected PAS using liquid chromatography tandem-mass spectrometry was developed, successfully validated and applied to commercially available button mushrooms. Traces of chloramphenicol were detected in two of 20 samples. Additionally, in a mushroom cultivation experiment an uptake of ciprofloxacin, chloramphenicol and praziquantel was conducted. Throughout the whole experiment, praziquantel was present in quantifiable amounts in mushrooms and in high quantities in soil.Anthelmintics for people with neurocysticercosis

Edward J M Monk, Katharine Abba, Lakshmi N RanganathanPMID: 34060667 DOI: 10.1002/14651858.CD000215.pub5

Abstract

Neurocysticercosis is a parasitic infection of the central nervous system by the larval stage of the pork tapeworm and is a common cause of seizures and epilepsy in endemic areas. Anthelmintics (albendazole or praziquantel) may be given alongside supportive treatment (antiepileptics/analgesia) with the aim of killing these larvae (cysticerci), with or without corticosteroid treatment. However, there are potential adverse effects of these drugs, and the cysticerci may eventually die without directed anthelminthic treatment.To assess the effects of anthelmintics on people with neurocysticercosis.

We searched the Cochrane Infectious Diseases Group Specialized Register, the Cochrane Central Register of Controlled Trials (CENTRAL), MEDLINE, Embase, LILACS, the WHO ICTRP, and ClinicalTrials.gov, up to 21 October 2020.

Randomized controlled trials comparing anthelmintics and supportive treatment (+/- corticosteroids) with supportive treatment alone (+/- corticosteroids) for people with neurocysticercosis.

Two review authors independently screened the title and abstract of all articles identified by the search. We obtained full-text articles to confirm the eligibility of all studies that passed screening. One review author extracted data, which a second review author checked. Two review authors assessed the risk of bias of each trial and performed GRADE assessments. In cases of disagreement at consensus discussion stage between review authors, we consulted a third review author. We calculated risk ratios (RR) for dichotomous variables, with 95% confidence intervals (CIs) for pooled data from studies with similar interventions and outcomes.

We included 16 studies in the review. Only two studies investigated praziquantel and did not report data in a format that could contribute to meta-analysis. Most results in this review are therefore applicable to albendazole versus placebo or no anthelmintic. The aggregate analysis across all participants with neurocysticercosis did not demonstrate a difference between groups in seizure recurrence, but heterogeneity was marked (RR 0.94, 95% CI 0.78 to 1.14; 10 trials, 1054 participants; I

= 67%; low-certainty evidence). When stratified by participants with a single cyst or multiple cysts, pooled analysis suggests that albendazole probably improves seizure recurrence for participants with a single cyst (RR 0.61, 95% CI 0.4 to 0.91; 5 trials, 396 participants; moderate-certainty evidence). All studies contributing to this analysis recruited participants with non-viable, intraparenchymal cysts only, and most participants were children. We are uncertain whether or not albendazole reduces seizure recurrence in participants with multiple cysts, as the certainty of the evidence is very low, although the direction of effect is towards albendazole causing harm (RR 2.05, 95% CI 1.28 to 3.31; 2 trials, 321 participants; very low-certainty evidence). This analysis included a large study containing a highly heterogeneous population that received an assessment of unclear risk for multiple 'Risk of bias' domains. Regarding radiological outcomes, albendazole probably slightly improves the complete radiological clearance of lesions (RR 1.22, 95% CI 1.07 to 1.39; 13 trials, 1324 participants; moderate-certainty evidence) and the evolution of cysts (RR 1.27, 95% CI 1.10 to 1.47; 6 trials, 434 participants; moderate-certainty evidence). More adverse events appeared to be observed in participants treated with either albendazole or praziquantel compared to those receiving placebo or no anthelmintic. The most commonly reported side effects were headache, abdominal pain, and nausea/vomiting.

For participants with a single cyst, there was less seizure recurrence in the albendazole group compared to the placebo/no anthelmintic group. The studies contributing to this evidence only recruited participants with a non-viable intraparenchymal cyst. We are uncertain whether albendazole reduces seizure recurrence for participants with multiple cysts. We also found that albendazole probably increases radiological clearance and evolution of lesions. There were very few studies reporting praziquantel outcomes, and these findings apply to albendazole only.

Low awareness and common misconceptions about schistosomiasis in endemic lowland areas in Western Ethiopia: a mixed-methods study

Alemayehu Assefa, Berhanu Erko, Svein Gunnar Gundersen, Girmay Medhin, Nega BerhePMID: 34088297 DOI: 10.1186/s12889-021-11106-y

Abstract

Understanding the health behavior of the target population is crucial for sustainable schistosomiasis control. The aim of this study was to assess schistosomiasis related levels of knowledge, attitude, and practices of communities in lowland areas of western Ethiopia, where schistosomiasis is endemic.A community-based multilevel triangulation mixed-methods design was conducted in three schistosomiasis endemic villages in the Abbey and Didessa valleys of the Benishangul Gumuz Region of Western Ethiopia, where mass drug administration (MDA) was done 30 years back and again the last 5 years. A structured survey questionnaire, in-depth interviews, focused group discussions, and observation was conducted to assess levels of knowledge, attitude, and practices related to schistosomiasis in the communities.

Among the survey participants, 13% reported having heard of schistosomiasis, locally called Pecka (meaning worm). The majority of this 13% believe that schistosomiasis is caused by the biting of the worm Pecka, while others say drinking dirty water is the cause of infection, or they didn't know what the cause is. A majority of respondents answered "I don't know" to most of the questions about established knowledge of schistosomiasis. Male participants and students were more aware of schistosomiasis than their counterparts, and awareness increased with the educational level. Only one participant perceived that schistosomiasis was a serious disease. There were negative attitudes and misconceptions about the drug used in the mass treatment and many complaints were raised related to the size of the tablet and its side effects. There was no local budget and specific plan to prevent and control the disease. Local health personnel had insufficient knowledge about schistosomiasis, and the diagnosis and treatment capacities of local health institutions were poor.

In the current research area, schistosomiasis prevention and control recommendations should be redesigned to change the knowledge, attitudes, and practices of the community and local health workers. It is also necessary to have the local budget and trained manpower in order to diagnose and treat schistosomiasis locally. There is a great need to have a safer Praziquantel pediatric formulation.

Surgical management outcome of cerebral schistosomiasis: a case report and review of the literature

Moayad Moawia ZainElabdin Ahmed, Haytham Hussein Mohammed Osman, Alaa Hatim Ameer Mohamed, Alaaeldin GinawiPMID: 34022948 DOI: 10.1186/s13256-021-02828-z

Abstract

Schistosomiasis is a parasitic infection that commonly affects the gastrointestinal and genitourinary tracts. Cerebral schistosomiasis is rare, and few operative cases have been reported in the literature. Diagnosis is usually challenging due to the similarity of the lesion to many other brain conditions. Treatment usually requires surgical resection combined with the use of antiparasitic agents, which often results in good outcomes and excellent prognosis.A 24-year-old, previously healthy Afro-asiatic man presented to our neurosurgical outpatient clinic complaining of headache and an attack of convulsions. On examination, he had bilateral lower limb weakness more on the right side. Laboratory investigations including stool and urine general test results were unremarkable. Magnetic resonance imaging of the brain was performed and showed an intra-axial left parietal mass; a granulomatous lesion was suggested in the differential diagnoses. The patient underwent craniotomy and total resection of the lesion. Histopathology confirmed the presence of active cerebral Schistosoma mansoni infection. Orally administered praziquantel was initiated at a dose of 20 mg/kg twice a day for a total of 3 days along with oral administration of corticosteroids for 2 weeks. The patient improved postoperatively without residual weakness and with no further convulsions.

Cerebral schistosomiasis is a rare but important consideration in the list of differential diagnoses of cerebral space-occupying lesions. This is of particular importance in in endemic areas like Sudan. In order to reach a diagnosis, careful social and occupational history need to be obtained and correlated with the clinical, laboratory, and radiological findings. Surgical resection along with the use of proper antiparasitic agents usually provides the best clinical outcomes.

Whole-genome sequencing of Schistosoma mansoni reveals extensive diversity with limited selection despite mass drug administration

Duncan J Berger, Thomas Crellen, Poppy H L Lamberton, Fiona Allan, Alan Tracey, Jennifer D Noonan, Narcis B Kabatereine, Edridah M Tukahebwa, Moses Adriko, Nancy Holroyd, Joanne P Webster, Matthew Berriman, James A CottonPMID: 34362894 DOI: 10.1038/s41467-021-24958-0

Abstract

Control and elimination of the parasitic disease schistosomiasis relies on mass administration of praziquantel. Whilst these programmes reduce infection prevalence and intensity, their impact on parasite transmission and evolution is poorly understood. Here we examine the genomic impact of repeated mass drug administration on Schistosoma mansoni populations with documented reduced praziquantel efficacy. We sequenced whole-genomes of 198 S. mansoni larvae from 34 Ugandan children from regions with contrasting praziquantel exposure. Parasites infecting children from Lake Victoria, a transmission hotspot, form a diverse panmictic population. A single round of treatment did not reduce this diversity with no apparent population contraction caused by long-term praziquantel use. We find evidence of positive selection acting on members of gene families previously implicated in praziquantel action, but detect no high frequency functionally impactful variants. As efforts to eliminate schistosomiasis intensify, our study provides a foundation for genomic surveillance of this major human parasite.Case Report: Diagnosis and Assessment of Cure Approaches for Acute Schistosomiasis in Pre-School Children

Marta G Cavalcanti, Délia Celser Engel, Aline Fernandes de Araujo Cunha, José Mauro PeraltaPMID: 34054799 DOI: 10.3389/fimmu.2021.624736

Abstract

Acute schistosomiasis (AS) manifests with a broad spectrum of clinical features in pediatric populations. Diagnosis may be difficult in the absence of detectable numbers of eggs. As a result, new approaches may be required to achieve an accurate diagnosis. Optimal praziquantel (PZQ) treatment regimen for young children is debatable. Also, the post-treatment response is still poorly evaluated due to the lack of reliable markers. A group of 6 children (a toddler and 5 pre-school children) and one pre-adolescent were investigated for AS clinical manifestations and followed-up for two years after treatment. Ova detection was performed by Kato-Katz (KK) and presence ofDNA was assessed by real-time PCR (rt-PCR) in stool samples. IgG and IgE anti-

levels and urinary antigen were detected by ELISA and point-of-care circulating cathodic antigen (POC-CCA) testing in serum and urine, respectively. AS clinical symptoms were present in 5/7 (71.4%) of the infected children, and hypereosinophilia was detected in all of them. Ova detection and serology were positive in only 3/7 (44.9%) and 4/7 (57.1%), respectively. However, real-time PCR (rt-PCR) showed the presence of

DNA in 6/7 (85.7%) of the cases, and urinary antigen was detected in all infected children. The long-term follow-up after treatment with three doses of PZQ (80mg/kg/dose), showed high cure rates (CR) as demonstrated by the DNA-based assay as well as reduced levels of side effects. CR based on urinary antigen detection ranged from 28.6 to 100%, being the highest CR due to double testing the 2-year post-treatment samples. The results suggest that high dose and repeated treatment with PZQ might be effective for AS in young children. Also, new laboratory markers should be considered to diagnosis and monitor the drug response.